3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]
Overview
Description
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The spirocyclic framework imparts rigidity to the molecule, which can influence its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the azaspiro moiety: This step often involves the reaction of the bicyclic intermediate with an amine under specific conditions to form the azaspiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, potentially altering its pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry.
Scientific Research Applications
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in studying protein-ligand interactions.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of these targets, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxane]
- 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]oxolane]
Uniqueness
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. This structure can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule in various fields of research.
Properties
IUPAC Name |
3'-benzylspiro[1,3-dioxolane-2,8'-3-azabicyclo[3.2.1]octane] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-4-13(5-3-1)10-17-11-14-6-7-15(12-17)16(14)18-8-9-19-16/h1-5,14-15H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYXZJIPWLIKSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C23OCCO3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158920 | |
Record name | 3-(Phenylmethyl)spiro[3-azabicyclo[3.2.1]octane-8,2′-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019208-04-8 | |
Record name | 3-(Phenylmethyl)spiro[3-azabicyclo[3.2.1]octane-8,2′-[1,3]dioxolane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019208-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Phenylmethyl)spiro[3-azabicyclo[3.2.1]octane-8,2′-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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